2-Amino-3,5-dibromo-6-methylpyridine
Overview
Description
2-Amino-3,5-dibromo-6-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridine family and has a molecular formula of C6H5Br2N2.
Mechanism Of Action
The mechanism of action of 2-Amino-3,5-dibromo-6-methylpyridine is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways involved in cell growth and inflammation.
Biochemical And Physiological Effects
2-Amino-3,5-dibromo-6-methylpyridine has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and inflammation. Additionally, it has been found to reduce oxidative stress and improve liver function.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Amino-3,5-dibromo-6-methylpyridine in lab experiments is its potential therapeutic applications. This compound has shown promise as an anti-cancer and anti-inflammatory agent, making it a valuable tool in the development of new therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Future Directions
There are several future directions for the study of 2-Amino-3,5-dibromo-6-methylpyridine. One area of research could focus on the development of new therapies for cancer and inflammation using this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Finally, the mechanism of action of 2-Amino-3,5-dibromo-6-methylpyridine should be further elucidated to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Amino-3,5-dibromo-6-methylpyridine can be achieved by the reaction of 2,6-dibromo-3-methylpyridine with ammonia. This reaction is carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The product is then purified using column chromatography to obtain pure 2-Amino-3,5-dibromo-6-methylpyridine.
Scientific Research Applications
2-Amino-3,5-dibromo-6-methylpyridine has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has shown potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
3,5-dibromo-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUYMDMBXIMIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919476 | |
Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromo-6-methylpyridine | |
CAS RN |
91872-10-5, 91845-57-7 | |
Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Wisteria sinensis, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-3,5-dibromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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